2-ナフトキシ酢酸

概要

説明

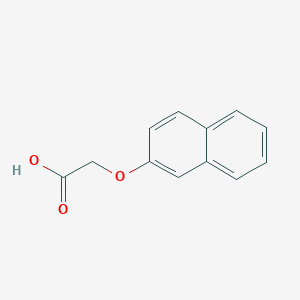

2-ナフトキシ酢酸は、オーキシン類に属する合成植物ホルモンです。 これは主に、リンゴ、ナシ、プラム、サクランボなどのさまざまな作物において、着果促進と早期落果防止に使用されます 。 この化合物は水に中程度に溶解し、揮発性は低いです 。 化学式はC₁₂H₁₀O₃、分子量は202.21 g/molです .

科学的研究の応用

Agricultural Applications

Promoting Fruit Set and Preventing Premature Drop

2-NOAA is widely employed in horticulture to enhance fruit set and prevent premature fruit drop in various crops, including apples, pears, plums, and cherries. By mimicking natural auxins, it affects plant hormone pathways that regulate these processes. The compound is particularly effective in increasing the yield and quality of fruits by ensuring that more flowers develop into mature fruit .

Use in Plant Growth Regulation

In addition to its role in fruit development, 2-NOAA serves as a plant growth regulator that promotes root growth and overall plant vigor. It is often applied in conjunction with other growth regulators to optimize plant health and productivity .

Scientific Research Applications

Biochemical Studies

2-NOAA is a valuable tool in biochemical research for studying auxin transport mechanisms and their effects on gene expression related to plant growth. It has been shown to influence membrane dynamics, affecting the activity of auxin influx and efflux carriers. This modulation can lead to altered auxin distribution within plant tissues, impacting cell elongation and root initiation .

Analytical Techniques

Various analytical methods are employed to study 2-NOAA's effects and presence in biological systems. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for quantifying 2-NOAA in plant tissues. These techniques allow for sensitive detection even in complex matrices .

Potential Therapeutic Applications

Exploration of Medicinal Properties

Research is ongoing to explore the potential therapeutic applications of 2-NOAA beyond agriculture. Its ability to modulate plant hormone pathways may provide insights into similar mechanisms in human health. Some studies suggest that compounds affecting hormonal pathways could have implications for cancer treatment or metabolic disorders .

Case Studies

Case Study 1: Impact on Apple Yield

A study conducted on apple orchards demonstrated that the application of 2-NOAA significantly increased fruit set rates compared to untreated controls. The results indicated a marked improvement in both quantity and quality of the harvested apples, showcasing its effectiveness as a growth regulator .

Case Study 2: Root Development in Strawberries

In strawberry cultivation, researchers found that treating plants with 2-NOAA promoted robust root development, leading to enhanced nutrient uptake and overall plant health. This resulted in higher yields during the growing season compared to plants not treated with the compound .

作用機序

2-ナフトキシ酢酸は、植物の成長と発達のさまざまな側面を調節する植物ホルモンの一種であるオーキシンとして機能します。 これは、細胞膜上のオーキシン輸送体と相互作用することによって、オーキシン流入を阻害し、それによって植物組織内のオーキシンの分布と濃度に影響を与えます 。 このオーキシン輸送の調節は、細胞伸長、根の発生、果実の発達などのプロセスに影響を与えます .

類似の化合物:

1-ナフタレン酢酸: 植物の成長と着果促進における同様の応用を持つ別の合成オーキシン。

3-インドール酢酸: 植物の成長と発達に重要な役割を果たす天然のオーキシン。

ナプタラム: 雑草の成長を抑制するために使用される合成植物生長調整剤.

2-ナフトキシ酢酸の独自性: 2-ナフトキシ酢酸は、オーキシン輸送体との特異的な相互作用により、オーキシン流入を選択的に阻害できるため、独自です。 この特性により、さまざまな作物において、着果促進と早期落果防止に特に有効です .

生化学分析

Biochemical Properties

It is known to promote seed germination and early flowering in tomatoes . It also effectively improves fruit size and color .

Cellular Effects

It is known to interfere with membrane dynamics in tobacco cells . The most potent inhibitor, 1-NOA, blocked the activities of both auxin influx and efflux carriers, whereas 2-Naphthoxyacetic acid at the same concentration preferentially inhibited auxin influx .

Molecular Mechanism

It is known to interfere with the dynamics of the plasma membrane . This interference regulates overall auxin transport across the plasma membrane depending on the dynamics of particular membrane vesicles .

準備方法

合成経路と反応条件: 2-ナフトキシ酢酸は、水酸化ナトリウムなどの塩基の存在下、2-ナフトールとクロロ酢酸を反応させることで合成できます。反応は通常次のように進行します。

- 2-ナフトールをエタノールなどの適切な溶媒に溶解する。

- 溶液にクロロ酢酸と水酸化ナトリウムを加える。

- 混合物を数時間還流条件下で加熱する。

- 完了後、反応混合物を冷却し、塩酸で酸性化して生成物を沈殿させる。

- 生成物を熱水またはベンゼンから濾過し再結晶して、純粋な2-ナフトキシ酢酸を得る .

工業的生産方法: 2-ナフトキシ酢酸の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには工業グレードの溶媒と試薬を使用し、反応条件は最大の収量と純度のために最適化されています。 生成物はその後、結晶化またはその他の分離技術によって精製されます .

化学反応の分析

反応の種類: 2-ナフトキシ酢酸は、次のようなさまざまな化学反応を起こします。

酸化: ナフトキノン誘導体を生成するために酸化できます。

還元: 還元反応は、それをナフチル酢酸に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: ナフトキノン誘導体。

還元: ナフチル酢酸。

置換: さまざまな置換されたナフトキシ酢酸誘導体.

4. 科学研究への応用

2-ナフトキシ酢酸は、科学研究で幅広い応用範囲を持っています。

化学: 有機合成における試薬として、および他の化合物の合成のための前駆体として使用されます。

生物学: 植物生長調整剤として働き、根の成長、着果を促進し、早期落果を防ぎます。

医学: 植物ホルモン経路の調節における役割など、その潜在的な治療的応用を探求するための研究が進められています。

類似化合物との比較

1-Naphthaleneacetic acid: Another synthetic auxin with similar applications in promoting plant growth and fruit set.

3-Indoleacetic acid: A naturally occurring auxin that plays a crucial role in plant growth and development.

Naptalam: A synthetic plant growth regulator used to control weed growth.

Uniqueness of 2-Naphthoxyacetic Acid: 2-Naphthoxyacetic acid is unique due to its specific interaction with auxin transporters, which allows it to selectively inhibit auxin influx. This property makes it particularly effective in regulating fruit set and preventing premature fruit drop in various crops .

生物活性

2-Naphthoxyacetic acid (2-NOA), also known as beta-naphthoxyacetic acid, is a synthetic plant growth regulator belonging to the class of phenoxyacetic acid derivatives. This compound is primarily utilized in agriculture to enhance fruit set and promote plant growth. Its biological activity extends beyond plant physiology, influencing various cellular processes, which makes it a subject of interest in both agricultural and biomedical research.

- Chemical Formula : C₁₂H₁₀O₃

- Molecular Weight : 202.206 g/mol

- Solubility : Moderately soluble in water

- Toxicity : Moderate oral toxicity in mammals; recognized as an irritant .

Plant Growth Regulation

2-NOA functions as a plant hormone that promotes fruit set and enhances growth in various crops, including tomatoes and strawberries. It mimics the action of natural auxins, which are crucial for plant development processes such as cell elongation, division, and differentiation .

The primary mechanism by which 2-NOA exerts its effects involves the modulation of auxin-responsive genes. This regulation leads to:

- Enhanced cell division and elongation

- Improved fruit development and yield

- Increased resistance to environmental stressors .

Cellular Mechanisms

Research indicates that 2-NOA may influence several cellular pathways beyond its role in plants:

- Apoptosis : Studies have shown that 2-NOA can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .

- Cell Cycle Regulation : The compound has been implicated in modulating cell cycle progression, particularly through the regulation of cyclins and cyclin-dependent kinases .

- Immunological Effects : It may also interact with immune pathways, although specific mechanisms remain under investigation .

Case Studies

- Fruit Set Enhancement : A study demonstrated that applying 2-NOA to flowering tomato plants significantly increased fruit set compared to untreated controls. The application resulted in a 30% increase in yield over the growing season .

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines indicated that 2-NOA could reduce cell viability by inducing apoptosis at concentrations above 50 µM. This effect was linked to increased levels of pro-apoptotic factors .

Data Table: Summary of Biological Activities

Environmental Impact and Safety

While 2-NOA is not considered environmentally persistent, it has the potential to leach into groundwater systems. Its moderate toxicity to non-target organisms necessitates careful application practices to mitigate ecological risks .

Toxicity Profile

特性

IUPAC Name |

2-naphthalen-2-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCJYMOBWVJQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042195 | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (2-Naphthalenyloxy)acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120-23-0 | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Naphthyloxy)acetic acid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(2-naphthalenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-NAPHTHYLOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717GVR334R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2-Naphthalenyloxy)acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 °C | |

| Record name | (2-Naphthalenyloxy)acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-NOAA exert its effects on plant growth?

A1: 2-NOAA, similar to other auxins, is believed to influence plant growth and development by modulating gene expression. While the precise mechanisms are still under investigation, studies suggest that 2-NOAA may interfere with membrane dynamics, affecting the activity of auxin influx and efflux carriers involved in polar auxin transport. [] This disruption of auxin transport can lead to altered auxin distribution within plant tissues, ultimately impacting various developmental processes such as cell elongation, root initiation, and fruit set. [, , ]

Q2: What specific plant responses are influenced by 2-NOAA?

A2: 2-NOAA has been shown to influence a wide range of plant responses, including:

- Stimulation of Root Growth: 2-NOAA can promote the formation of adventitious roots in various plant species. [, , ]

- Enhancement of Fruit Set: Application of 2-NOAA can increase fruit set in certain crops, such as strawberries and plums. [, ]

- Regulation of Shoot Elongation: Depending on the plant species and concentration, 2-NOAA can either stimulate or inhibit shoot elongation. [, ]

Q3: Does 2-NOAA interact differently with plant species?

A3: Yes, studies have shown varying sensitivities to 2-NOAA among different plant species. For instance, while 2-NOAA effectively stimulates elongation in tissues of gymnosperms, legumes, and certain monocots, it shows poor efficacy in promoting elongation in coleoptiles of maize. [] This differential response suggests variations in the structure or expression of auxin receptors and transporters among different plant lineages.

Q4: What is the molecular formula and weight of 2-NOAA?

A4: The molecular formula of 2-NOAA is C12H10O3, and its molecular weight is 202.21 g/mol.

Q5: Is there any spectroscopic data available for 2-NOAA?

A5: Yes, 2-NOAA has been characterized using various spectroscopic techniques. Infrared (IR) spectroscopy is commonly used to identify functional groups within the molecule. [, ] Additionally, room temperature phosphorescence and fluorescence spectroscopy have been employed to develop analytical methods for detecting and quantifying 2-NOAA in various matrices, including fruit and vegetable samples. [, ]

Q6: How stable is 2-NOAA under different environmental conditions?

A6: 2-NOAA can undergo photodegradation in aqueous solutions when exposed to ultraviolet (UV) radiation. [] The major photodegradation products identified include β-naphthol, 2-hydroxy-1-naphthaldehyde, and naphtho[2,1-b]furan-2(1H)-one. [] The photodegradation pathway seems to involve photolytic cleavage of the aryl-halogen bond and the aryloxy-carbon bond.

Q7: Are there any specific compatibility issues to be considered when formulating 2-NOAA?

A7: While specific formulation compatibility issues are not extensively discussed in the provided research articles, it is generally crucial to consider factors such as pH, temperature, and the presence of other ingredients that might affect the stability and efficacy of 2-NOAA in formulations.

Q8: What analytical methods are commonly employed for the determination of 2-NOAA?

A8: Various analytical techniques have been developed for the detection and quantification of 2-NOAA:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with different detectors, such as UV or mass spectrometry (MS), offers high sensitivity and selectivity for 2-NOAA analysis in complex matrices like plant tissues and fruits. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for identifying and quantifying 2-NOAA, particularly in environmental samples, due to its high resolution and sensitivity. []

- Fluorescence and Phosphorescence Spectroscopy: These techniques exploit the luminescent properties of 2-NOAA, enabling its sensitive and selective detection, even in the presence of other compounds. [, ]

Q9: What is the environmental fate of 2-NOAA?

A9: While specific details on the environmental degradation pathways of 2-NOAA are not provided in the research, it is known that it can undergo photodegradation in water when exposed to UV light. [] Further research is needed to understand its persistence, bioaccumulation potential, and overall impact on ecosystems.

Q10: Are there any strategies to mitigate the potential environmental impact of 2-NOAA?

A10: One potential strategy to reduce the environmental risks associated with 2-NOAA is exploring the use of adsorbent materials for its removal from contaminated water sources. For example, quaternized chitosan hydrogels have shown promise in adsorbing 2-NOAA from aqueous solutions, suggesting their potential application in treating wastewater contaminated with this plant growth regulator. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。